(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: is a chemical compound with the molecular formula C9H11NO3
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from phenylalanine or its derivatives. The process typically involves the protection of amino groups, followed by selective functionalization of the phenyl ring.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized chemical reactions that ensure high yield and purity. The production process involves the use of catalysts and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to understand protein interactions and enzyme activities.
Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: is similar to other amino acid derivatives, such as (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride and 3-(3-amino-2-hydroxyphenyl)benzoic acid . its unique structural features and functional groups make it distinct in terms of reactivity and applications.
Comparison with Similar Compounds
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride
3-(3-amino-2-hydroxyphenyl)benzoic acid
2-Amino-3-(4-hydroxyphenyl)propanoic acid
Properties
IUPAC Name |
(3S)-3-amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(5-9(12)13)6-3-1-2-4-8(6)11;/h1-4,7,11H,5,10H2,(H,12,13);1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCOJZXICXSLRC-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CC(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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